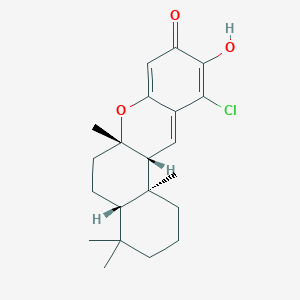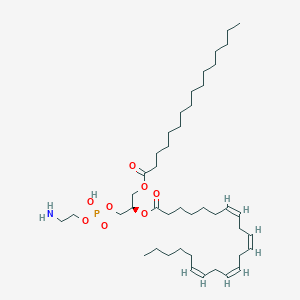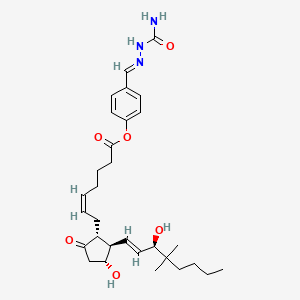
Isokotomolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isokotomolide A is a natural product found in Cinnamomum kotoense with data available.
Applications De Recherche Scientifique
1. Anti-proliferative Activity in Lung Cancer Cells
Isokotomolide A (IKA), a butanolide compound isolated from Cinnamomum kotoense, demonstrates anti-proliferative activity in human non-small cell lung cancer A549 cells. It inhibits cell proliferation by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis. This effect is mediated by increased levels of p21/WAF1, reduced amounts of cyclins and Cdks, increased p53 phosphorylation, and decreased p53-MDM2 interaction. Additionally, IKA triggers the mitochondrial apoptotic pathway, indicated by changes in Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation (Chen et al., 2007).
2. Melanoma Autophagy and Apoptosis
Isokotomolide A (Iso A) has been found to induce autophagy and apoptosis in melanoma cells both in vivo and in vitro. This includes effects on B16F10, A2058, MeWo, and A375 cells, demonstrating antimigratory effects. The autophagy induction involves autophagy-related proteins, and apoptosis is confirmed by annexin V–FITC/PI double-stain, cell cycle arrest, and DNA damage. Iso A's action is linked to the mitogen-activated protein kinase (MAPK) pathway, caspase cascade activations, and tumor growth inhibition in a xenograft model (Li et al., 2020).
3. Antioxidant Properties
Isokotomolide A, along with other compounds from Cinnamomum plants, has been identified as a potent antioxidant. These compounds exhibit effective 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging capabilities, metal chelating power, and reducing power. Such antioxidant properties suggest a potential role in cancer prevention and as components in cosmetic ingredients or therapies for human diseases (Cheng et al., 2012).
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
(3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9+/t12-/m1/s1 |
Clé InChI |
GTRPOAYDIMUHJJ-LMMOQWNQSA-N |
SMILES isomérique |
CCCCCCC/C=C/1\[C@@H](C(=C)OC1=O)O |
SMILES canonique |
CCCCCCCC=C1C(C(=C)OC1=O)O |
Synonymes |
isokotomolide A kotomolide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



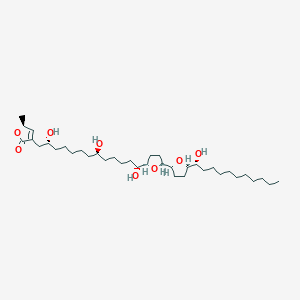

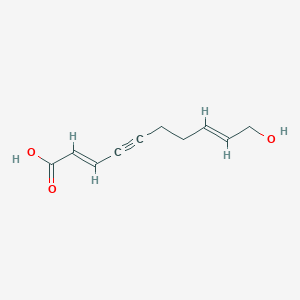


![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)

![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
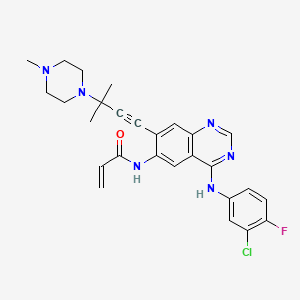
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
